molecular formula C48H60F3N9O9 B10825517 Cmd178 tfa

Cmd178 tfa

Cat. No.: B10825517
M. Wt: 964.0 g/mol
InChI Key: PINSRXUQZFRZBV-ACXPFIKISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

CMD178 TFA is synthesized through a series of peptide synthesis techniques. The process involves the sequential addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS). The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive nature of peptide synthesis efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

CMD178 TFA primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in various biochemical reactions, such as phosphorylation and dephosphorylation, which are crucial for its biological activity .

Common Reagents and Conditions

    Coupling Reagents: Used in peptide synthesis to facilitate the formation of peptide bonds. Examples include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).

    Protecting Groups: Used to protect functional groups during synthesis. Examples include fluorenylmethyloxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc).

    Phosphorylation Reagents: Used in biochemical assays to study the phosphorylation of this compound.

Major Products Formed

The major products formed from the reactions involving this compound are phosphorylated peptides, which play a crucial role in its biological activity .

Properties

Molecular Formula

C48H60F3N9O9

Molecular Weight

964.0 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C46H59N9O7.C2HF3O2/c47-25-11-10-20-37(52-43(59)38(27-31-13-4-1-5-14-31)53-41(57)36(48)19-12-26-51-46(49)50)42(58)54-39(28-32-15-6-2-7-16-32)44(60)55-40(29-33-21-23-35(56)24-22-33)45(61)62-30-34-17-8-3-9-18-34;3-2(4,5)1(6)7/h1-9,13-18,21-24,36-40,56H,10-12,19-20,25-30,47-48H2,(H,52,59)(H,53,57)(H,54,58)(H,55,60)(H4,49,50,51);(H,6,7)/t36-,37-,38-,39-,40-;/m0./s1

InChI Key

PINSRXUQZFRZBV-ACXPFIKISA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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